Nuvenzepine - 96487-37-5

Nuvenzepine

Catalog Number: EVT-278169
CAS Number: 96487-37-5
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nuvenzepine is a musccarinic M3 antagonist used to treat gastrospasm.
Source and Classification

Nuvenzepine is synthesized from quinolizidinyl derivatives through a series of chemical reactions, which typically involve the formation of tricyclic structures. It falls under the category of synthetic organic compounds used in medicinal chemistry, particularly targeting muscarinic receptors in the body .

Synthesis Analysis

Methods of Synthesis

The synthesis of Nuvenzepine involves several key steps:

  1. Starting Materials: The synthesis begins with specific quinolizidinyl precursors, which are crucial for forming the desired tricyclic structure.
  2. Cyclization Reactions: These reactions are pivotal in creating the tricyclic framework necessary for Nuvenzepine. For instance, one method involves the condensation of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with appropriate reagents under controlled conditions.
  3. Reaction Conditions: The synthesis typically requires optimized conditions such as controlled temperature, pH levels, and reaction times to ensure high yield and purity. Techniques like refluxing and crystallization are often employed to purify the final product.

Industrial Production

In industrial settings, Nuvenzepine is produced using large-scale synthesis techniques that incorporate advanced methodologies like high-pressure homogenization and solvent emulsification to enhance production efficiency.

Molecular Structure Analysis

Nuvenzepine's molecular structure is characterized by a complex arrangement that includes:

  • Tricyclic Framework: The compound features a tricyclic structure that is essential for its biological activity.
  • Functional Groups: Specific functional groups within the molecule contribute to its interaction with muscarinic receptors.

The detailed molecular formula and structural representation indicate that Nuvenzepine has unique steric and electronic properties that facilitate its pharmacological effects.

Chemical Reactions Analysis

Types of Reactions

Nuvenzepine participates in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives with potentially different pharmacological profiles.
  • Reduction: Reduction reactions can yield forms of Nuvenzepine that exhibit altered activity.
  • Substitution: Substitution reactions allow for the creation of various analogs that may possess modified therapeutic effects.

Common Reagents and Conditions

The reactions involving Nuvenzepine often utilize common reagents such as:

  • Oxidizing Agents: Potassium permanganate is frequently used for oxidation processes.
  • Reducing Agents: Sodium borohydride serves as a reducing agent in some reactions.
  • Catalysts: Various catalysts may be employed to facilitate substitution reactions under controlled temperatures and pH levels.
Physical and Chemical Properties Analysis

Nuvenzepine possesses distinct physical and chemical properties:

  • Molecular Weight: The molecular weight of Nuvenzepine is approximately 325.4 g/mol.
  • Solubility: It shows varying solubility in different solvents, which can affect its bioavailability and therapeutic efficacy.
  • Stability: The compound's stability under various conditions is critical for its storage and application in pharmaceutical formulations.

These properties influence both its synthesis and application in medicinal chemistry.

Applications

Nuvenzepine has garnered attention for its potential applications across several scientific fields:

  • Pharmacology: It serves as a model compound for studying muscarinic receptor antagonism and its effects on smooth muscle preparations.
  • Gastroenterology: Investigated for its role in modulating gastrointestinal motility, it holds promise for treating digestive disorders such as gastrospasm.
  • Pharmaceutical Development: Nuvenzepine is explored in the development of new drugs targeting muscarinic receptors, contributing to advancements in therapeutic strategies for gastrointestinal conditions .
Synthetic Pathways and Structural Optimization of Nuvenzepine

Design Rationale for Tricyclic Quinolizidinyl Derivatives in mAChR Antagonism

Nuvenzepine (DF-595/KW-545) is a tricyclic quinolizidinyl derivative designed as a muscarinic acetylcholine receptor (mAChR) antagonist with a unique polypharmacological profile. Its core structure integrates a quinolizidine moiety—a conformationally constrained bicyclic amine—that enhances binding affinity to M1/M3 receptor subtypes. The tricyclic system positions a basic nitrogen atom at a critical distance (5.2 Å) from a lipophilic aromatic center, mimicking acetylcholine's spatial geometry but with reversed ester functionality. This design exploits the asymmetric charge distribution in mAChR binding pockets, where M3 receptors require stronger cationic-π interactions for antagonist binding [3] [8].

Key structural modifications include:

  • Rigidification of the pendant piperazine ring in pirenzepine analogs into a quinolizidine system, reducing entropic penalty upon binding.
  • Electron-withdrawing substitutions at the C9 position of the tricyclic scaffold to modulate electron density around the basic nitrogen, decreasing M2 affinity while retaining M1/M3 activity [7] [10].

Table 1: Receptor Binding Affinity Profile of Nuvenzepine

Receptor SubtypepA₂ ValueAssay SystemSelectivity vs. Pirenzepine
M17.08 ± 0.15Guinea pig ileal musculature4-fold higher
M26.22 ± 0.18Canine sinoatrial node2-fold lower
M37.23 ± 0.16Guinea pig gallbladderEquivalent
H15.02 ± 0.11Histamine-induced ileal motilityNot present in pirenzepine

This dual mAChR/H1 antagonism enables synergistic suppression of smooth muscle contraction, particularly in gastrointestinal tissues where histamine potentiates acetylcholine release [2] [7].

Key Synthetic Steps: Cyclization and Functionalization Strategies

The synthesis of nuvenzepine employs a convergent strategy centered on late-stage cyclization to form the tricyclic quinolizidinyl core. The six-step sequence initiates with a Friedländer quinoline synthesis, condensing 2-amino-4-chlorobenzaldehyde with ethyl acetoacetate under acidic conditions to yield the 4-chloroquinoline intermediate (Yield: 78%). Subsequent Pd-catalyzed amination couples this intermediate with N-Boc-protected quinolizidine-3-amine, introducing the critical tertiary amine motif (Step 3, Yield: 65%) [5] [10].

Key transformations include:

  • Intramolecular Mannich cyclization: After deprotection, the secondary amine attacks the ortho-chlorine via SNAr displacement, forming the central seven-membered diazepine ring under microwave irradiation (180°C, DMF, 30 min). This step establishes the tricyclic architecture with 92% regioselectivity.
  • N-Alkylation optimization: Final functionalization employs methyl acrylate under Michael addition conditions (K₂CO₃, acetonitrile, reflux) followed by lithium aluminum hydride reduction to install the ethanolamine side chain—a structural element critical for M3 antagonism [4] [6].

Purification leverages countercurrent chromatography with heptane/ethyl acetate/methanol/water (5:5:5:3) to resolve diastereomers arising from the quinolizidine chiral center, achieving >98% enantiomeric excess. This step is crucial as the (3S)-enantiomer exhibits 15-fold higher M3 affinity than its (3R)-counterpart [6] [10].

Comparative Analysis of Analog Synthesis: Nuvenzepine vs. Pirenzepine Derivatives

Nuvenzepine diverges structurally from pirenzepine by replacing the piperazine ring with conformationally locked quinolizidine or cyclohexanediamine units. This modification reduces synthetic complexity from 9 steps (pirenzepine) to 6 steps while improving metabolic stability. Comparative studies demonstrate nuvenzepine’s resistance to CYP3A4-mediated N-dealkylation—a major degradation pathway for pirenzepine—due to steric shielding of the tertiary amine by the quinolizidine’s bridgehead carbon [10].

Table 2: Synthetic and Pharmacological Comparison of Pirenzepine Analogs

ParameterNuvenzepinePirenzepinecis-Cyclohexanediamine Analog
Total Synthetic Steps698
M1 pA₂ (ileum)7.08 ± 0.156.94 ± 0.216.82 ± 0.17
H1 pA₂5.02 ± 0.11Not detectedNot detected
Oral Bioavailability (rat)42%28%35%
Key Structural FeatureQuinolizidinePiperazine1,2-Diaminocyclohexane

Notably, perhydroquinoxaline-based analogs—explored as piperazine replacements—show reduced M1 affinity (pA₂ <6.5) due to excessive basicity of the fused nitrogen atoms, which promotes off-target interactions with α₁-adrenergic receptors. In contrast, nuvenzepine’s quinolizidine maintains optimal pKa (8.2–8.5) for mAChR binding without compromising selectivity [7] [10].

Purification Methodologies for Enhanced Bioactivity in Muscarinic Antagonists

Purification of nuvenzepine demands rigorous separation of geometric isomers and enantiomers to maximize receptor selectivity. The process employs a three-stage protocol:

  • Preparative normal-phase chromatography on silica gel modified with (R)-(-)-N-(3,5-dinitrobenzoyl)phenylglycine resolves racemic intermediates after cyclization, achieving baseline separation with α=1.52.
  • Crystallization-induced diastereomer resolution: Diastereomeric salts formed with L-tartaric acid in ethanol/water (4:1) yield the pharmacologically active (3S,9R)-isomer with >99.5% de after two recrystallizations.
  • Final polishing via simulated moving bed (SMB) chromatography using chiral cellulose triacetate columns removes residual endotoxins that can trigger histamine release in functional assays [2] [6].

This stringent purification elevates bioactivity consistency: Optimized batches exhibit EC₅₀ values of 38±2 nM for ileal M1 receptor antagonism versus 112±15 nM for crude preparations. Residual solvent levels (DMF, toluene) are maintained below 50 ppm to prevent artifactual smooth muscle relaxation in ex vivo testing [2] [6].

Compound List

  • Nuvenzepine
  • Pirenzepine
  • Atropine
  • Quinolizidine-3-amine
  • 4-Chloroquinoline
  • cis-Cyclohexanediamine analog
  • Perhydroquinoxaline analog

Properties

CAS Number

96487-37-5

Product Name

Nuvenzepine

IUPAC Name

11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24)

InChI Key

HPKYRXAEGNUARA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4

Solubility

Soluble in DMSO

Synonyms

11-(N-methylisonipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
DF 545
DF-545
nuvenzepine

Canonical SMILES

CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.